molecular formula C8H9IN4 B11718081 2-(2-Iodobenzylidene)hydrazine-1-carboximidamide

2-(2-Iodobenzylidene)hydrazine-1-carboximidamide

Cat. No.: B11718081
M. Wt: 288.09 g/mol
InChI Key: HRCAINIXIYUXCY-LFYBBSHMSA-N
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Description

2-(2-Iodobenzylidene)hydrazine-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an iodobenzylidene group attached to a hydrazine-1-carboximidamide moiety. The presence of iodine in its structure makes it particularly interesting for applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzylidene)hydrazine-1-carboximidamide typically involves the condensation of 2-iodobenzaldehyde with hydrazine-1-carboximidamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodobenzylidene)hydrazine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(2-Iodobenzylidene)hydrazine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzylidene)hydrazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-(2-Iodobenzylidene)hydrazine-1-carboximidamide makes it unique compared to its analogs. This iodine atom can participate in specific interactions and reactions that are not possible with other substituents, thereby enhancing its utility in various applications .

Properties

Molecular Formula

C8H9IN4

Molecular Weight

288.09 g/mol

IUPAC Name

2-[(E)-(2-iodophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H9IN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+

InChI Key

HRCAINIXIYUXCY-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)I

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)I

Origin of Product

United States

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